molecular formula C14H12N2 B1329572 5,6-Dimethyl-1,10-phenanthroline CAS No. 3002-81-1

5,6-Dimethyl-1,10-phenanthroline

Cat. No. B1329572
CAS RN: 3002-81-1
M. Wt: 208.26 g/mol
InChI Key: BRPQDJPJBCQFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1,10-phenanthroline is a chemical compound with the molecular formula C14H12N2 . It forms iron(II)-phenanthroline complexes and their gas-phase stabilities have been investigated in an electrospray ionization mass spectrometer .


Synthesis Analysis

5,6-Dimethyl-1,10-phenanthroline has been employed as a ligand in the preparation of novel tetrahedral copper(I) mixed-ligand complexes . It can also be synthesized from 5,6-dimethylquinolin-8-amine and Glycerol .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-1,10-phenanthroline is available as a 2D Mol file or as a computed 3D SD file . The N—C—C—N torsion angle is close to the ideal value of 0° as expected .


Chemical Reactions Analysis

5,6-Dimethyl-1,10-phenanthroline forms complexes with transition metals, leading to the catalytic oxidation of NADH at low overpotential . It has also been used in the synthesis of platinum(IV) derivatives .


Physical And Chemical Properties Analysis

5,6-Dimethyl-1,10-phenanthroline has a molecular weight of 208.2585 . Its melting point is 266-269 °C (lit.) .

Scientific Research Applications

Coordination Chemistry

5,6-Dimethyl-1,10-phenanthroline: is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are crucial in various catalytic processes . For example, it has been employed in the synthesis of novel tetrahedral copper(I) mixed-ligand complexes, which have potential applications in catalysis and materials science .

Medicinal Chemistry

In medicinal chemistry, 5,6-Dimethyl-1,10-phenanthroline derivatives have been explored for their anticancer properties. Copper(II) complexes with this ligand have shown promise as potential anticancer agents, with studies indicating their efficacy against various cancer cell lines . These complexes are being studied for their ability to induce apoptosis and inhibit cancer cell growth.

Materials Science

This compound serves as a building block in materials science, particularly in the development of organic electronic devices. Its derivatives can be used as cathode buffer layers to enhance the efficiency of organic solar cells . The electronic properties of the phenanthroline moiety make it suitable for applications in optoelectronic materials.

Analytical Chemistry

5,6-Dimethyl-1,10-phenanthroline finds applications in analytical chemistry as a reagent for the detection and quantification of metal ions. It is particularly useful in colorimetric assays for the determination of iron(II) and copper(II) ions due to its ability to form intensely colored complexes .

Environmental Science

In environmental science, this compound is used in the study of water treatment and purification processes. Its complexes can act as photocatalysts for the degradation of organic pollutants, contributing to the development of cleaner water resources .

Biological Chemistry

The biological applications of 5,6-Dimethyl-1,10-phenanthroline include its role as an intercalator that can bind to DNA. This property is utilized in studying DNA-protein interactions and in the development of new therapeutic drugs that target genetic material .

properties

IUPAC Name

5,6-dimethyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-9-10(2)12-6-4-8-16-14(12)13-11(9)5-3-7-15-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPQDJPJBCQFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C3=C1C=CC=N3)N=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062772
Record name 1,10-Phenanthroline, 5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cream-colored solid; [Alfa Aesar MSDS]
Record name 5,6-Dimethyl-1,10-phenanthroline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11247
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

5,6-Dimethyl-1,10-phenanthroline

CAS RN

3002-81-1
Record name 5,6-Dimethyl-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3002-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline, 5,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,10-Phenanthroline, 5,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,10-Phenanthroline, 5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-1,10-phenanthroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-1,10-phenanthroline
Reactant of Route 2
Reactant of Route 2
5,6-Dimethyl-1,10-phenanthroline
Reactant of Route 3
Reactant of Route 3
5,6-Dimethyl-1,10-phenanthroline
Reactant of Route 4
Reactant of Route 4
5,6-Dimethyl-1,10-phenanthroline
Reactant of Route 5
5,6-Dimethyl-1,10-phenanthroline
Reactant of Route 6
5,6-Dimethyl-1,10-phenanthroline

Q & A

Q1: Does the chirality of the diaminocyclohexane ligand in platinum(II) complexes with 5,6-Dimethyl-1,10-phenanthroline influence their DNA binding?

A1: While both enantiomers can bind to DNA, the Lambda enantiomer of [Cr(TMP)2(DPPZ)]3+ (where TMP = 3,4,7,8-tetramethyl-1,10-phenanthroline and DPPZ = dipyridophenazine) displays significantly stronger enantioselective binding. [16] This suggests that subtle structural changes in the complex can significantly impact DNA interaction specificity.

Q2: What are the potential downstream effects of 5,6-Dimethyl-1,10-phenanthroline platinum complexes in cancer cells?

A2: Studies have shown that these complexes can induce cell death in cancer cells via multiple mechanisms, including:

    Q3: How does the biological activity of 5,6-Dimethyl-1,10-phenanthroline platinum complexes compare to cisplatin?

    A3: These complexes exhibit a distinct multimodal mechanism of action compared to cisplatin. [9] While cisplatin primarily acts by forming DNA adducts, 5,6-Dimethyl-1,10-phenanthroline complexes demonstrate additional effects on mitochondria, epigenetics, and the cytoskeleton. [9] This broader activity profile may contribute to their efficacy against some cisplatin-resistant cell lines. [26]

    Q4: What is the molecular formula and weight of 5,6-Dimethyl-1,10-phenanthroline?

    A4: The molecular formula is C14H12N2, and the molecular weight is 208.26 g/mol. [22]

    Q5: What are the key spectroscopic features of 5,6-Dimethyl-1,10-phenanthroline?

    A5:

      Q6: How has computational chemistry been used to study 5,6-Dimethyl-1,10-phenanthroline complexes?

      A6: Density functional theory (DFT) calculations have been employed to investigate the electronic structure and properties of these complexes. [29, 31] For instance, DFT has been used to calculate the LUMO energies of Re(I) tricarbonyl complexes with 5,6-Dimethyl-1,10-phenanthroline derivatives, showing a correlation with experimental reduction potentials. [29] Additionally, time-dependent DFT (TDDFT) combined with the conductor-like polarizable continuum model (CPCM) has been used to predict singlet excited states in ethanol, showing good agreement with experimental UV-Vis data. [29]

      Q7: Can computational methods predict the photoluminescence properties of 5,6-Dimethyl-1,10-phenanthroline complexes?

      A7: Yes, TDDFT calculations have been successfully used to predict the emission energies of ruthenium complexes containing 5,6-Dimethyl-1,10-phenanthroline. [31] These calculations help understand the nature of the emitting states and the factors influencing emission color and efficiency.

      Q8: How does altering the diimine ligand in platinum(II) complexes with 5,6-Dimethyl-1,10-phenanthroline affect their cytotoxicity?

      A8: Replacing 5,6-Dimethyl-1,10-phenanthroline with other diimine ligands like 2,2'-bipyridine can significantly impact the cytotoxicity of the resulting platinum complexes. [24, 25, 29] Studies show that complexes with 5,6-Dimethyl-1,10-phenanthroline generally exhibit higher cytotoxicity than those with 2,2'-bipyridine. [24, 25, 29] This suggests that the specific structure of the diimine ligand plays a crucial role in determining the overall biological activity of these complexes.

      Q9: How does methylation of the phenanthroline ring influence the activity of copper complexes?

      A9: Research suggests that methylation of the phenanthroline ring can enhance the cytotoxicity of copper complexes. For example, in the L1210 murine leukemia cell line, methylation of the phenanthroline ring in copper complexes increased cytotoxicity by approximately four-fold compared to the non-methylated complex. [30]

      Q10: How does the presence of a biotin moiety influence the activity and selectivity of platinum(IV) prodrugs containing 5,6-Dimethyl-1,10-phenanthroline?

      A10: Incorporating a biotin moiety significantly enhanced the cytotoxicity of these prodrugs against a panel of cancer cell lines, potentially due to increased uptake mediated by biotin receptors overexpressed in certain cancer cells. [25] For instance, 2 displayed a remarkable GI50 of 4 nM in the Du145 prostate cancer cell line. [25]

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.